2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
Overview
Description
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is a chemical compound with the molecular formula C15H12F2N2S and a molecular weight of 290.34 g/mol . This compound is known for its unique structure, which includes a difluoromethylsulfanyl group attached to a phenyl ring, and an isoindoline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 4-(difluoromethylthio)aniline with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(trifluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
- 2-{4-[(methylthio)phenyl]-2,3-dihydro-1H-isoindol-1-imine
- 2-{4-[(ethylthio)phenyl]-2,3-dihydro-1H-isoindol-1-imine
Uniqueness
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUANIJAENQBXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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